molecular formula C17H24BrNO3S B2697727 3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide CAS No. 2177060-71-6

3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide

Cat. No.: B2697727
CAS No.: 2177060-71-6
M. Wt: 402.35
InChI Key: HZKDWSMOQLJCTO-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide is a complex organic compound that features a bromophenyl group, a hydroxyethoxy group, and a tetrahydrothiopyran ring

Preparation Methods

The synthesis of 3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide typically involves multiple steps, including the formation of the bromophenyl intermediate, the construction of the tetrahydrothiopyran ring, and the final coupling to form the propanamide structure.

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of 2-bromophenyl intermediate.

      Step 2: Formation of the tetrahydrothiopyran ring.

      Step 3: Coupling to form the final compound.

  • Industrial Production Methods

    • Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Oxidation under acidic or basic conditions.

      Products: Oxidized derivatives of the hydroxyethoxy group or the thiopyran ring.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Reduction under anhydrous conditions.

      Products: Reduced derivatives of the bromophenyl group or the amide bond.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Substitution reactions under basic or neutral conditions.

      Products: Substituted derivatives at the bromophenyl group.

Scientific Research Applications

3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide has several scientific research applications:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and protein-ligand interactions.
  • Medicine

    • Explored as a potential therapeutic agent for various diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
    • Receptors: Binding to cellular receptors to modulate signal transduction.
  • Pathways Involved

    • Signal transduction pathways: Modulation of pathways such as MAPK or PI3K/Akt.
    • Metabolic pathways: Influence on pathways related to energy metabolism or biosynthesis.

Comparison with Similar Compounds

3-(2-bromophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 3-(2-chlorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide.
    • 3-(2-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide.
    • 3-(2-iodophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)propanamide.
  • Uniqueness

    • The presence of the bromophenyl group imparts specific reactivity and biological activity.
    • The combination of the hydroxyethoxy group and the tetrahydrothiopyran ring provides unique chemical and physical properties.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3S/c18-15-4-2-1-3-14(15)5-6-16(21)19-13-17(22-10-9-20)7-11-23-12-8-17/h1-4,20H,5-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKDWSMOQLJCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CCC2=CC=CC=C2Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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